Chitin Synthase Inhibition: Pseurotin A vs. 8-O-Demethylpseurotin A – 2.4-Fold Potency Advantage
Pseurotin A inhibits solubilized chitin synthase with an IC50 of 81 μM, demonstrating 2.4-fold greater potency than its close structural analog 8-O-demethylpseurotin A, which exhibits an IC50 of 192 μM under identical assay conditions [1]. Both compounds inhibit the membrane-bound form of the enzyme but lack direct antifungal or antibacterial activity in whole-cell assays [2].
| Evidence Dimension | Chitin synthase inhibition (solubilized enzyme) |
|---|---|
| Target Compound Data | IC50 = 81 μM |
| Comparator Or Baseline | 8-O-demethylpseurotin A: IC50 = 192 μM |
| Quantified Difference | 2.4-fold greater potency (81 μM vs. 192 μM) |
| Conditions | Solubilized chitin synthase enzyme assay from Aspergillus fumigatus submerged cultures |
Why This Matters
This direct comparison establishes that the C-8 methoxy group is a critical pharmacophore for chitin synthase inhibition; procurement of pseurotin A rather than its demethylated analog is essential for studies requiring maximal enzyme inhibition potency.
- [1] Wenke J, et al. Pseurotin A and 8-O-Demethylpseurotin A from Aspergillus fumigatus and Their Inhibitory Activities on Chitin Synthase. Biosci Biotechnol Biochem. 1993;57(6):961-964. View Source
- [2] Wenke J, et al. Pseurotin A and 8-O-Demethylpseurotin A from Aspergillus fumigatus and Their Inhibitory Activities on Chitin Synthase. Biosci Biotechnol Biochem. 1993;57(6):961-964. View Source
